N-(2-bromo-3-fluorophenyl)butyramide
Description
N-(2-bromo-3-fluorophenyl)butyramide is a halogenated aromatic amide characterized by a butyramide group (a four-carbon aliphatic chain terminated by a carboxamide) attached to a 2-bromo-3-fluorophenyl moiety. Its molecular formula is C₁₀H₁₀BrFNO, with a theoretical molecular weight of 260.9 g/mol. While direct experimental data for this compound is scarce in the provided evidence, structural analogs and related compounds offer insights into its behavior .
Properties
CAS No. |
952664-87-8 |
|---|---|
Molecular Formula |
C10H11BrFNO |
Molecular Weight |
260.10 g/mol |
IUPAC Name |
N-(2-bromo-3-fluorophenyl)butanamide |
InChI |
InChI=1S/C10H11BrFNO/c1-2-4-9(14)13-8-6-3-5-7(12)10(8)11/h3,5-6H,2,4H2,1H3,(H,13,14) |
InChI Key |
DWTMUILAZSHDDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C(=CC=C1)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Effects
The following table compares N-(2-bromo-3-fluorophenyl)butyramide with key analogs based on substituent patterns, molecular weight, and functional groups:
Key Observations:
In contrast, trifluoromethyl substituents (e.g., CAS 25625-57-4) introduce stronger electron-withdrawing effects and increased lipophilicity, which may enhance membrane permeability but reduce solubility . The 2-bromo substituent contributes to halogen bonding, a critical interaction in protein-ligand recognition.
Molecular Weight and Complexity :
- The pyrimidine-sulfonyl derivative (CAS 442863-30-1) has a significantly higher molecular weight (558.37 g/mol ) due to its extended heterocyclic structure. This complexity may reduce bioavailability compared to simpler amides like this compound .
Functional Group Variations: Amino vs.
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